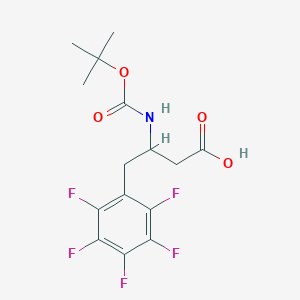

Boc-pentafluoro-D-beta-homophenylalanine

Description

Contextual Significance of Unnatural Amino Acids in Peptide Science

Unnatural amino acids, which are not among the 20 proteinogenic amino acids, are invaluable tools in modern peptide synthesis and drug discovery. Their incorporation into peptide chains allows for the creation of novel structures with improved stability, enhanced biological activity, and tailored functionalities. By moving beyond the confines of the natural amino acid repertoire, researchers can design peptides with increased resistance to enzymatic degradation, better pharmacokinetic profiles, and improved target specificity. These custom-designed building blocks can introduce unique chemical handles for bioconjugation, induce specific secondary structures, and explore new chemical space in the development of peptidomimetics.

The Unique Role of β-Amino Acids in Peptidomimetic Design

While natural peptides are constructed from α-amino acids, β-amino acids possess an additional carbon atom in their backbone. This seemingly subtle difference has profound implications for the three-dimensional structure of peptides. The incorporation of β-amino acids leads to the formation of novel secondary structures, such as various types of helices and turns, that are distinct from those formed by α-peptides. These unique folding patterns, often referred to as "foldamers," can mimic the spatial arrangement of side chains in natural bioactive peptides while being resistant to proteases, enzymes that typically degrade peptides. This proteolytic stability makes β-amino acid-containing peptides highly attractive candidates for the development of new therapeutics. The expanded backbone of β-peptides offers a versatile scaffold for creating molecules that can interact with biological targets in novel ways.

Rationale for Fluorine Incorporation in Bioactive Molecules

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of bioactive compounds. The high electronegativity and small van der Waals radius of fluorine can lead to significant changes in a molecule's physicochemical properties. Fluorination can improve metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The pentafluorophenyl group, in particular, is known to introduce unique electronic and steric properties that can profoundly impact the folding and stability of peptides.

Overview of Boc-pentafluoro-D-beta-homophenylalanine as a Research Subject

While specific research applications and detailed findings for the D-isomer are not extensively documented in publicly available literature, its L-isomer counterpart, Boc-pentafluoro-L-beta-homophenylalanine, is recognized as a tool in proteomics research. scbt.com The unique combination of a protease-resistant β-amino acid backbone, the conformational influence of a D-amino acid, and the physicochemical advantages conferred by the pentafluorophenyl group makes Boc-pentafluoro-D-beta-homophenylalanine a compound of significant interest for the design of novel peptidomimetics and foldamers with potentially enhanced stability and biological activity.

Physicochemical Properties of Boc-pentafluoro-D-beta-homophenylalanine

| Property | Value |

| CAS Number | Not available (L-isomer: 270063-42-8) |

| Molecular Formula | C₁₅H₁₆F₅NO₄ |

| Molecular Weight | 369.28 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide |

| Melting Point | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJBNSOJUYXDRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Boc Pentafluoro D Beta Homophenylalanine

Retrosynthetic Analysis of Boc-pentafluoro-D-beta-homophenylalanine

A retrosynthetic analysis of Boc-pentafluoro-D-beta-homophenylalanine allows for the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors. This process helps in identifying the key bond formations and strategic steps necessary for a successful synthesis.

Identification of Key Disconnections and Precursors

The primary disconnection in the retrosynthesis of Boc-pentafluoro-D-beta-homophenylalanine involves the carbon-carbon bond between the alpha and beta carbons of the homophenylalanine backbone. This leads to a precursor that can be derived from the corresponding α-amino acid, D-pentafluorophenylalanine. A common and effective method for this one-carbon homologation is the Arndt-Eistert reaction . jocpr.comnih.govnih.gov

This retrosynthetic disconnection strategy points to two key precursors:

Boc-D-pentafluorophenylalanine: This protected α-amino acid serves as the chiral and aromatic building block.

A C1 source for homologation: Diazomethane is the classical reagent for the Arndt-Eistert reaction, which, after Wolff rearrangement, introduces the additional methylene (B1212753) group. jocpr.comnih.gov

An alternative disconnection could involve the formation of the carbon-nitrogen bond at the β-position. This might entail a conjugate addition of an amine equivalent to a suitable α,β-unsaturated ester bearing a pentafluorophenyl group. However, the Arndt-Eistert approach is often preferred for its reliability in preserving the stereochemistry of the starting α-amino acid.

| Disconnection Strategy | Key Reaction | Primary Precursors | Advantages |

| Cα-Cβ bond (Homologation) | Arndt-Eistert Reaction | Boc-D-pentafluorophenylalanine, Diazomethane | Stereochemistry is retained from the starting α-amino acid. Well-established methodology. |

| Cβ-N bond (Conjugate Addition) | Michael Addition | Pentafluorocinnamic acid derivative, Chiral amine source | Convergent approach. |

Stereochemical Control in D-β-Homophenylalanine Synthesis

Maintaining and establishing the desired D-configuration at the β-carbon is a critical aspect of the synthesis. Several strategies can be employed to achieve high stereochemical purity.

Use of a Chiral Precursor: The most straightforward approach is to start with an enantiomerically pure precursor, such as D-pentafluorophenylalanine. The Arndt-Eistert homologation is known to proceed with retention of configuration, thus transferring the stereochemistry from the α-amino acid to the β-amino acid. nih.gov

Asymmetric Hydrogenation: If a synthetic route proceeds through an unsaturated intermediate, such as a β-aminoacrylate derivative, asymmetric hydrogenation can be employed to establish the chiral center. This typically involves the use of chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands.

Chiral Auxiliaries: Chiral auxiliaries, such as Evans oxazolidinones, can be attached to an achiral precursor to direct a subsequent stereoselective reaction. For instance, an acetate (B1210297) derivative of a chiral auxiliary can undergo stereoselective alkylation with a pentafluorobenzyl halide. Subsequent removal of the auxiliary reveals the chiral β-amino acid backbone.

Enzymatic Resolution: In cases where a racemic mixture of the β-amino acid is synthesized, enzymatic resolution can be employed to separate the desired enantiomer. Lipases are commonly used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. iris-biotech.de

| Method | Principle | Typical Reagents/Catalysts | Stereochemical Outcome |

| Chiral Pool Synthesis | Starting with an enantiopure precursor | D-pentafluorophenylalanine | Retention of D-configuration |

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral double bond | Rh-DIPAMP, Ru-BINAP | High enantiomeric excess of the D-isomer |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety | Evans oxazolidinones, (S)-(-)-4-benzyl-2-oxazolidinone | Diastereoselective alkylation or addition |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer | Lipase (B570770) PS-C, Porcine pancreatic lipase | Separation of D and L enantiomers |

Fluorination Methodologies for Phenylalanine Derivatives

The incorporation of the pentafluorophenyl group is a defining feature of the target molecule. This can be achieved either by direct fluorination of a pre-existing phenyl ring or, more commonly and efficiently, by using a building block that already contains the perfluorinated ring.

Direct Fluorination Approaches

Direct fluorination of a phenylalanine or homophenylalanine backbone is generally challenging due to the harsh conditions required and the difficulty in controlling the regioselectivity to achieve pentafluorination without significant side reactions. While methods for direct C-H fluorination are advancing, they are often not suitable for producing a perfluorinated aromatic ring on a complex substrate. chemrxiv.org

Incorporation of Fluorinated Building Blocks

The most practical and widely used strategy is to start with a commercially available or readily synthesized building block that already contains the pentafluorophenyl ring. This approach offers superior control and avoids the challenges associated with direct fluorination of a complex molecule.

Key fluorinated building blocks for this synthesis include:

Pentafluorobenzaldehyde: This can be used as a starting material for the synthesis of pentafluorophenylalanine through various established methods, such as the Erlenmeyer-Plöchl synthesis followed by reduction and resolution.

Pentafluorobenzyl bromide/iodide: This can be used in alkylation reactions, for example, in the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent.

Pentafluorophenylalanine: Both racemic and enantiopure forms of pentafluorophenylalanine are commercially available and serve as excellent starting materials for the Arndt-Eistert homologation.

The use of these building blocks ensures that the pentafluorophenyl group is incorporated early in the synthetic sequence, simplifying the subsequent transformations.

Protecting Group Chemistry in Boc-pentafluoro-D-beta-homophenylalanine Synthesis

Protecting groups are essential for the successful multi-step synthesis of complex molecules like Boc-pentafluoro-D-beta-homophenylalanine. They temporarily mask reactive functional groups to prevent unwanted side reactions during subsequent synthetic steps. jocpr.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino functionality in amino acid and peptide synthesis. Its key features and role in this synthesis are:

Stability: The Boc group is stable to a wide range of reaction conditions, including those typically employed in the Arndt-Eistert reaction (e.g., formation of the acid chloride and reaction with diazomethane) and subsequent Wolff rearrangement. researchgate.netrsc.org

Introduction: The Boc group is typically introduced by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. beilstein-journals.org

Cleavage: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. This orthogonality allows for the selective deprotection of the amino group in the presence of other protecting groups, such as esters.

Role in Synthesis: In the synthesis of Boc-pentafluoro-D-beta-homophenylalanine, the Boc group protects the amino function of the starting D-pentafluorophenylalanine during the homologation sequence. It prevents the amine from reacting with the activated carboxyl group or the diazomethane. The Boc group remains on the final product as specified.

The carboxyl group may also require protection, for example, as a methyl or ethyl ester, depending on the specific synthetic route chosen, particularly if reactions involving the amino group are planned after the beta-amino acid backbone is formed.

| Protecting Group | Functional Group Protected | Protection Reagent | Deprotection Conditions | Role in Synthesis |

| Boc (tert-butyloxycarbonyl) | Amino | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Prevents side reactions of the amine during carboxyl group activation and homologation. |

| Methyl/Ethyl Ester | Carboxyl | Methanol/Ethanol with acid catalyst or SOCl₂ | Basic hydrolysis (e.g., LiOH, NaOH) | Protects the carboxylic acid during reactions at the amino group or side chain. |

Role of the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a cornerstone in modern peptide synthesis and the synthesis of complex amino acid derivatives like Boc-pentafluoro-D-beta-homophenylalanine. beilstein-journals.orgmyskinrecipes.com Its primary function is to temporarily protect the amino group of the amino acid from unwanted reactions during subsequent synthetic steps, such as peptide bond formation. nih.gov The Boc group is favored for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a characteristic that is central to its utility. beilstein-journals.org

The introduction of the Boc group is typically achieved by reacting the free amino group of pentafluoro-D-beta-homophenylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This reaction is generally high-yielding and straightforward. The steric bulk of the Boc group also plays a role in influencing the stereochemical outcome of certain reactions, although its primary purpose remains protection.

The acid-labile nature of the Boc group is crucial for its application. hilarispublisher.com Strong acids like trifluoroacetic acid (TFA) are commonly used for its removal, which generates a protonated amine, carbon dioxide, and isobutylene. This deprotection step is clean and efficient, leaving the rest of the molecule, including the acid-sensitive pentafluorophenyl ring and the peptide backbone, intact. This selective removal is a key aspect of orthogonal protection strategies.

Orthogonal Protection Strategies for Multi-Step Synthesis

In the multi-step synthesis of peptides or complex molecules incorporating Boc-pentafluoro-D-beta-homophenylalanine, an orthogonal protection strategy is essential. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic sequence. rsc.org The Boc group is a key component of one of the most common orthogonal schemes in peptide chemistry.

For instance, while the Boc group protects the alpha-amino group and is removed by acid, other functional groups in the molecule can be protected with groups that are stable to acid but labile to other conditions. For example, carboxylic acid groups can be protected as esters (e.g., benzyl (B1604629) esters) that are removed by hydrogenolysis, and hydroxyl or thiol groups can be protected with groups removable by fluoride (B91410) ions or photolysis.

This orthogonality is particularly critical in solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a solid support. The use of a Boc/benzyl protection strategy, for example, allows for the iterative deprotection of the N-terminal Boc group with TFA, followed by coupling of the next amino acid, while the side-chain protecting groups (like benzyl ethers) and the resin linkage remain intact until the final cleavage step with a strong acid like hydrogen fluoride (HF).

Advanced Synthetic Routes for β-Amino Acid Analogues

The synthesis of β-amino acid analogues like pentafluoro-D-beta-homophenylalanine presents a significant stereochemical challenge. Advanced synthetic routes are required to control the stereochemistry at the β-carbon, leading to the desired D-enantiomer.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful tool for establishing the stereochemistry of chiral molecules like D-beta-homophenylalanine derivatives. rsc.orguni-koeln.de These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of β-amino acids, several catalytic asymmetric approaches are relevant.

One prominent method is the asymmetric hydrogenation of enamines or β-aminoacrylates. rsc.org In this approach, a prochiral precursor is hydrogenated using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands, to introduce the desired stereocenter. The specific choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity for the D-isomer.

Another important strategy is the asymmetric Mannich reaction, which involves the addition of a nucleophile (like an enolate) to an imine. Chiral catalysts, including organocatalysts (such as proline and its derivatives) or metal complexes, can control the facial selectivity of the addition, leading to enantiomerically enriched β-amino compounds. mdpi.com These can then be further elaborated to the target Boc-pentafluoro-D-beta-homophenylalanine.

Below is a table illustrating representative results for the catalytic asymmetric synthesis of β-amino acids, highlighting the high levels of enantioselectivity that can be achieved with different catalytic systems.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru-(S)-BINAP | Asymmetric Hydrogenation | N-acetyl-β-aminoacrylate | >95% ee | rsc.org |

| Chiral Phosphoric Acid | Asymmetric Mannich Reaction | N-Boc-imine and malonate | up to 98% ee | mdpi.com |

| Rh-DuanPhos | Asymmetric Hydrogenation | (Z)-β-aryl-β-aminoacrylate | >99% ee | uni-koeln.de |

Chemoenzymatic Approaches

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiopure compounds. researchgate.net For the synthesis of D-β-amino acids, enzymatic resolution is a widely used and effective strategy.

In a typical kinetic resolution, a racemic mixture of a β-amino acid derivative is treated with an enzyme, such as a lipase or an amidase, that selectively reacts with one enantiomer. researchgate.net For example, a lipase can selectively hydrolyze the ester of the L-enantiomer of a β-amino acid, leaving the unreacted D-enantiomer ester in high enantiomeric purity. This D-ester can then be isolated and hydrolyzed to the corresponding D-amino acid. The choice of enzyme, solvent, and reaction conditions is critical for achieving high enantioselectivity and yield.

Another chemoenzymatic route involves the use of transaminases. These enzymes can catalyze the amination of a β-keto acid precursor to a β-amino acid. By selecting a transaminase with the appropriate stereoselectivity, the D-enantiomer can be produced directly and with high enantiomeric excess.

The following table provides examples of chemoenzymatic resolutions of β-amino acids, demonstrating the high enantiomeric purity achievable with this methodology.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Hydrolysis) | Racemic β-amino acid ester | (R)-β-amino acid ester | >99% ee | |

| Penicillin G Acylase | Kinetic Resolution (Hydrolysis) | Racemic N-phenylacetyl-β-phenylalanine | (R)-β-phenylalanine | >98% ee | |

| Lipase from Pseudomonas cepacia | Kinetic Resolution (Acylation) | Racemic β-amino alcohol | (R)-N-acetyl-β-amino alcohol | >99% ee | researchgate.net |

Solution and Solid-Phase Synthesis Adaptations

The incorporation of Boc-pentafluoro-D-beta-homophenylalanine into larger molecules, particularly peptides, can be carried out using either solution-phase or solid-phase synthesis (SPS) techniques. Both methods have been adapted to accommodate the unique properties of this and other non-canonical amino acids.

In solution-phase synthesis, all reactions are carried out in a homogeneous solution. While this method can be more time-consuming and require purification after each step, it offers flexibility and is well-suited for large-scale synthesis. The coupling of Boc-pentafluoro-D-beta-homophenylalanine with another amino acid or peptide fragment in solution typically involves the activation of the carboxylic acid group using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides. rsc.org In SPPS, the C-terminal amino acid is attached to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner through iterative cycles of N-terminal deprotection and coupling of the next Boc-protected amino acid. The use of excess reagents drives the reactions to completion, and purification is simplified to washing the resin. Boc-pentafluoro-D-beta-homophenylalanine can be readily incorporated into a peptide chain using standard Boc-SPPS protocols. The final peptide is then cleaved from the resin and all protecting groups are removed in a single step using a strong acid.

The choice between solution-phase and solid-phase synthesis depends on the specific target molecule, the desired scale of the synthesis, and the available resources. Both approaches have been successfully employed for the synthesis of complex peptides containing a variety of modified amino acids.

Integration of Boc Pentafluoro D Beta Homophenylalanine into Peptides and Peptidomimetics

General Principles of β-Amino Acid Incorporation into Peptide Chains

The substitution of natural α-amino acids with β-amino acids introduces a fundamental change in the peptide backbone, extending it by one carbon atom for each incorporated residue. This modification has profound implications for the resulting peptide's structure and function.

Proteolytic Stability : A primary driver for incorporating β-amino acids is the enhancement of resistance to enzymatic degradation. nih.govcpcscientific.com Proteases, the enzymes responsible for peptide breakdown, have highly specific active sites evolved to recognize and cleave peptide bonds between L-α-amino acids. The altered backbone geometry of β-amino acids makes them poor substrates for these enzymes, significantly increasing the in-vivo half-life of the resulting peptides. wikipedia.orgcpcscientific.com

Modulation of Bioactivity : By altering the spatial arrangement of side chains, the incorporation of β-amino acids can fine-tune the interaction of a peptide with its biological target. acs.org This can lead to improved binding affinity, selectivity, and potency. The D-configuration of Boc-pentafluoro-D-beta-homophenylalanine further contributes to proteolytic resistance and presents its side chain in a distinct vector compared to a natural L-amino acid.

The pentafluorophenyl group in the side chain introduces strong electronic effects and potential for unique non-covalent interactions, such as halogen bonding or π-stacking, which can further influence binding and molecular recognition.

Solid-Phase Peptide Synthesis (SPPS) with Boc-pentafluoro-D-beta-homophenylalanine

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides in a stepwise manner on an insoluble resin support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach suitable for incorporating Boc-pentafluoro-D-beta-homophenylalanine.

The general SPPS cycle using Boc chemistry involves:

Deprotection : Removal of the acid-labile Boc group from the N-terminus of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.comgoogle.com

Neutralization : The resulting ammonium (B1175870) salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step. peptide.com

Coupling : The carboxyl group of the incoming Boc-protected amino acid is activated and reacted with the N-terminal amine of the resin-bound peptide to form a new peptide bond.

Washing : Excess reagents and byproducts are removed by washing the resin.

Incorporating a sterically hindered, non-natural amino acid like Boc-pentafluoro-D-beta-homophenylalanine requires optimization of the coupling step. The bulkiness of the β-substituted backbone and the large pentafluorophenyl side chain can slow down coupling kinetics. Therefore, potent activation reagents are necessary to achieve high coupling efficiency.

Table 1: Common Coupling Reagents for SPPS with Hindered Amino Acids

| Coupling Reagent | Description | Advantages | Considerations |

|---|---|---|---|

| HBTU/HATU | Aminium-based reagents | Fast coupling rates, low racemization. peptide.com | Often used with a base like DIEA or HOBt. |

| DIC/HOBt | Carbodiimide/additive method | Cost-effective and widely used. | Can cause side reactions if not carefully controlled. |

| PyBOP/PyAOP | Phosphonium-based reagents | Highly effective for hindered couplings. | Can be more expensive than other options. |

| Pentafluorophenyl Esters (OPfp) | Pre-activated esters | Stable, crystalline solids that react cleanly. nih.gov | May require longer coupling times or base catalysis. nih.gov |

For Boc-pentafluoro-D-beta-homophenylalanine, using powerful aminium reagents like HATU in conjunction with DIEA is often preferred to overcome steric hindrance and ensure complete acylation. Double coupling, where the coupling step is repeated, may be employed to drive the reaction to completion. The final cleavage of the completed peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy typically requires treatment with a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.com

Solution-Phase Peptide Synthesis with Boc-pentafluoro-D-beta-homophenylalanine

While SPPS is dominant for many applications, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale synthesis or the preparation of complex peptide fragments that are later joined together (fragment condensation). nih.gov

In this approach, peptide bonds are formed in a homogenous solution. The synthesis of a dipeptide fragment involving Boc-pentafluoro-D-beta-homophenylalanine would proceed as follows:

Activation : The carboxylic acid of Boc-pentafluoro-D-beta-homophenylalanine is activated, typically using one of the coupling reagents mentioned for SPPS (e.g., EDC/HOBt, PyBOP).

Coupling : The activated amino acid is reacted with the N-terminally deprotected amino acid or peptide ester in a suitable organic solvent.

Work-up and Purification : After the reaction, the product is isolated from the reaction mixture and purified, often by extraction and crystallization or chromatography.

Deprotection : The Boc group is removed with an acid (e.g., TFA or HCl in an organic solvent) to prepare the fragment for the next coupling step.

Solution-phase synthesis allows for the purification of intermediates at each step, which can be an advantage when dealing with difficult sequences or modifications. nih.gov However, it is generally more labor-intensive and time-consuming than SPPS. For a valuable and complex building block like Boc-pentafluoro-D-beta-homophenylalanine, the careful control and purification offered by solution-phase methods can be advantageous in certain synthetic strategies, especially in fragment condensation approaches to build larger, complex peptides. nih.gov

Design and Synthesis of Peptidomimetics Incorporating Boc-pentafluoro-D-beta-homophenylalanine

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and bioavailability. nih.govfrontiersin.org Boc-pentafluoro-D-beta-homophenylalanine is an ideal building block for creating advanced peptidomimetics due to its unnatural backbone and functionalized side chain.

The incorporation of β-amino acids allows for the construction of "foldamers," which are non-natural oligomers that adopt well-defined, protein-like secondary structures. nih.gov By strategically placing Boc-pentafluoro-D-beta-homophenylalanine within a sequence, chemists can create novel scaffolds. The rigidity of the β-amino acid backbone, combined with the steric and electronic influence of the pentafluorophenyl group, can direct the folding of the peptide chain into unique conformations. These non-natural scaffolds serve as robust frameworks for orienting key pharmacophoric groups in three-dimensional space to optimize interactions with biological targets. cpcscientific.com

Cyclization is a common strategy to improve the potency and stability of peptides by reducing conformational flexibility. princeton.edu β-amino acids are excellent tools for inducing turns in a peptide chain, which pre-organizes the linear precursor for efficient macrocyclization. princeton.edu The D-configuration of Boc-pentafluoro-D-beta-homophenylalanine can be used to promote specific β-turn-like structures. The synthesis of such cyclic peptides often involves assembling the linear precursor on a solid support, followed by cleavage from the resin and subsequent cyclization in solution under high-dilution conditions to favor the intramolecular reaction.

Table 2: Influence of β-Amino Acid Incorporation on Peptide Properties

| Property | Effect of β-Amino Acid Incorporation | Rationale |

|---|---|---|

| Conformational Rigidity | Increased | The extended backbone restricts dihedral angle rotation, promoting defined secondary structures. |

| Proteolytic Stability | Significantly Increased | The unnatural backbone is not recognized by proteases. wikipedia.orgnih.gov |

| Target Affinity | Modulated (Increased or Decreased) | Alters the spatial presentation of side chains, affecting binding interactions. acs.org |

Perhaps the most versatile application is the creation of hybrid α/β-peptides, which combine natural α-amino acids with one or more β-amino acids. nih.govscilit.com This approach allows for the systematic modification of native peptide sequences. Replacing a key α-amino acid with Boc-pentafluoro-D-beta-homophenylalanine can achieve several goals simultaneously:

Enhance Stability : The β-amino acid acts as a "protease-blocker" at the site of insertion. nih.gov

Mimic Secondary Structures : Short segments of alternating α- and β-amino acids can mimic the hydrogen bonding patterns and side-chain displays of natural structures like α-helices or β-sheets. nih.govupc.edu

Probe Structure-Activity Relationships (SAR) : Systematically replacing residues with this analogue helps to define the conformational and electronic requirements for biological activity.

The synthesis of these hybrid peptides can be readily accomplished using standard SPPS or solution-phase techniques, provided that the coupling conditions are optimized for the sterically demanding β-amino acid residue. nih.gov

Impact on Peptide Chain Elongation and Coupling Efficiency

The incorporation of structurally demanding, non-canonical amino acids such as Boc-pentafluoro-D-beta-homophenylalanine into a growing peptide chain presents distinct challenges to standard solid-phase peptide synthesis (SPPS) protocols. The impact on peptide chain elongation and coupling efficiency is primarily governed by the unique structural and electronic characteristics of this amino acid derivative. The bulky nature of the pentafluorophenyl group, combined with the β-amino acid backbone, introduces significant steric hindrance. rsc.orgnih.gov Concurrently, the strong electron-withdrawing properties of the fluorine atoms modify the reactivity of the molecule. nih.gov These factors necessitate careful optimization of coupling strategies to ensure successful peptide synthesis.

Furthermore, the β-amino acid structure of homophenylalanine adds another layer of complexity. The additional methylene (B1212753) group in the backbone alters the bond angles and conformational flexibility compared to standard α-amino acids, which can orient the reactive amine in a less accessible position for acylation.

To overcome these challenges, the selection of an appropriate coupling reagent is critical. Standard coupling reagents may prove insufficient, requiring the use of more potent activators developed specifically for sterically hindered amino acids. nih.govuniurb.it Aminium/uronium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides for such difficult couplings due to their higher reactivity and ability to form highly activated esters. sigmaaldrich.combachem.com Reagents like HATU, HBTU, and PyBOP are frequently employed as they can generate highly reactive OAt or OBt esters, facilitating acylation even in sterically demanding environments. sigmaaldrich.combachem.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can further enhance coupling efficiency and suppress potential side reactions like racemization. sigmaaldrich.com

In addition to powerful reagents, procedural modifications are often necessary. These can include extending the duration of the coupling reaction, performing a "double coupling" cycle where the coupling step is repeated with a fresh portion of amino acid and reagent, or increasing the reaction temperature. Microwave-assisted peptide synthesis has also emerged as a valuable technique to accelerate slow coupling reactions by providing efficient and rapid heating, which helps overcome the high activation energy barriers associated with sterically hindered couplings. springernature.com

The following tables summarize the key challenges and strategic considerations for incorporating Boc-pentafluoro-D-beta-homophenylalanine.

Table 1: Factors Affecting Coupling Efficiency of Boc-pentafluoro-D-beta-homophenylalanine

| Structural Feature | Impact on Peptide Synthesis | Consequence for Chain Elongation |

|---|---|---|

| Pentafluorophenyl Group | High steric bulk physically obstructs the coupling site. rsc.org | Leads to slower reaction kinetics and incomplete acylation. |

| β-Amino Acid Backbone | Alters peptide backbone conformation, potentially reducing the accessibility of the N-terminal amine. | Can contribute to difficult or failed coupling steps. |

| Electronic Effects | Strong electron-withdrawing nature of fluorine atoms influences the reactivity of the molecule. nih.govnih.gov | May alter the nucleophilicity of the amine, though this is often secondary to steric effects. |

Table 2: Comparative Effectiveness of Coupling Reagents for Hindered Residues

| Reagent Class | Example(s) | Reactivity Level | Remarks |

|---|---|---|---|

| Aminium/Uronium Salts | HATU, HBTU, TBTU, HCTU | Very High | Highly efficient for hindered couplings; HATU is often considered superior due to the formation of reactive OAt esters. sigmaaldrich.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | High | Effective for difficult couplings and known to minimize racemization; PyAOP is particularly useful for coupling N-methylated amino acids. sigmaaldrich.compeptide.com |

| Carbodiimides | DCC, DIC | Moderate | Generally less effective for sterically demanding couplings and may require additives like HOBt to improve efficiency and reduce side reactions. thaiscience.info |

| Oxyma-Based Reagents | COMU | Very High | Offers reactivity comparable to HATU but is based on the non-explosive Oxyma Pure leaving group, presenting a safer alternative. sigmaaldrich.compeptide.com |

Ultimately, the successful integration of Boc-pentafluoro-D-beta-homophenylalanine into a peptide sequence is achievable but requires a departure from routine synthesis protocols. A strategy involving highly potent coupling reagents, optimized reaction conditions, and potentially repeated coupling cycles is essential to mitigate the challenges posed by steric hindrance and ensure high-fidelity peptide chain elongation.

Conformational Analysis and Structural Characterization of Peptides Containing Boc Pentafluoro D Beta Homophenylalanine

Spectroscopic Investigations of Conformational Preferences

Spectroscopic techniques are pivotal in elucidating the conformational preferences of peptides in solution. However, specific data for peptides containing Boc-pentafluoro-D-beta-homophenylalanine are not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides. Key parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide insights into backbone and side-chain torsion angles, as well as inter-proton distances. For peptides containing Boc-pentafluoro-D-beta-homophenylalanine, one would expect the highly electronegative fluorine atoms to induce significant changes in the chemical shifts of nearby protons. The ¹⁹F NMR spectrum itself would also provide valuable structural information. However, no published studies were found that report on the detailed NMR analysis of peptides featuring this specific residue.

X-ray Crystallographic Analysis of Peptide Structures

X-ray crystallography provides precise atomic-level coordinates of molecules in the solid state, offering definitive insights into peptide conformation and intermolecular interactions. A crystal structure of a peptide containing Boc-pentafluoro-D-beta-homophenylalanine would unambiguously determine its bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the pentafluorinated ring engages in crystal packing interactions. A search of crystallographic databases did not yield any structures containing this specific residue.

Computational Chemistry and Molecular Dynamics Simulations

In the absence of experimental data, computational methods can offer predictive insights into peptide structure and dynamics.

Prediction of Secondary and Tertiary Structures

Molecular mechanics force fields specifically parameterized for fluorinated amino acids would be required for accurate predictions of the secondary and tertiary structures of peptides containing Boc-pentafluoro-D-beta-homophenylalanine. Such simulations could explore the conformational landscape of these peptides and identify low-energy structures. However, no such computational studies focused on this particular compound have been reported.

Analysis of Intramolecular Interactions

Computational analysis is crucial for understanding the intramolecular interactions that stabilize specific peptide conformations. In peptides with Boc-pentafluoro-D-beta-homophenylalanine, key interactions would include hydrogen bonds involving the peptide backbone and potentially non-covalent interactions involving the pentafluorophenyl ring, such as fluorine-backbone or fluorine-side chain interactions. The specific nature and strength of these interactions have not been documented in published research.

Influence of Pentafluoro-D-beta-homophenylalanine on Peptide Secondary Structures

The substitution of canonical α-amino acids with β-amino acid analogs, such as pentafluoro-D-beta-homophenylalanine, introduces significant changes to the peptide backbone. The additional methylene (B1212753) group in the backbone increases conformational flexibility in some respects but also predisposes the peptide to adopt unique, well-defined secondary structures that are often inaccessible to their α-peptide counterparts. The pentafluorophenyl ring further modulates these structures through its steric bulk, hydrophobicity, and capacity for aromatic interactions.

Peptides composed of β-amino acids are known to form stable helical structures, which are classified based on the number of atoms in the hydrogen-bonded ring. One of the most stable and well-characterized of these is the 14-helix, which is analogous to the 3₁₄-helix notation, indicating a hydrogen bond between the C=O group of residue 'i' and the N-H group of residue 'i+3', forming a 14-membered ring.

Research has shown that peptides composed exclusively of β³-substituted amino acids, like Boc-pentafluoro-D-beta-homophenylalanine, have a strong propensity to adopt this 14-helical conformation. nih.gov The stability of these helices is a result of a well-defined network of intramolecular hydrogen bonds along the peptide backbone. The fluorinated aromatic side chains can further stabilize the helical fold through favorable side chain-side chain interactions, including hydrophobic and aromatic stacking interactions, which can be more significant than those between standard phenyl rings. While fluorinated amino acids can sometimes show a lower intrinsic propensity for forming α-helices compared to their non-fluorinated counterparts, their impact on β-peptide helices is governed by different conformational rules, often leading to enhanced stability.

Table 1: Representative Helical Propensity Data for β-Amino Acids

| β-Amino Acid Type | Predominant Helical Conformation | Observed Stability | Key Stabilizing Interactions |

| Unsubstituted β-alanine | 12-helix | Moderate | Backbone H-bonds |

| β³-substituted (e.g., β³-homoalanine) | 14-helix (3₁₄-helix) | High | Backbone H-bonds, reduced steric hindrance |

| β³-homophenylalanine | 14-helix | High | Backbone H-bonds, aromatic interactions |

| Pentafluoro-β³-homophenylalanine (predicted) | 14-helix | Very High | Backbone H-bonds, enhanced hydrophobic and aromatic interactions from C₆F₅ group |

This table illustrates the general principles of helix stabilization by β-amino acids. Specific thermodynamic data for pentafluoro-D-beta-homophenylalanine are based on established trends.

The incorporation of pentafluoro-D-beta-homophenylalanine can also be a powerful tool for nucleating and stabilizing β-sheet and β-hairpin structures. β-Hairpins consist of two antiparallel β-strands connected by a short turn. The conformational preferences of β-amino acids can be exploited to promote the formation of the requisite turn structure.

Studies have demonstrated that fluorinated amino acids, such as pentafluorophenylalanine, exhibit a higher propensity to be in β-sheets compared to their hydrocarbon analogs. This is attributed in part to the steric and electronic effects of the fluorine atoms. Furthermore, the strategic placement of a single β-amino acid can encourage the formation of a turn, effectively initiating the fold of a β-hairpin. The D-configuration of the pentafluoro-beta-homophenylalanine residue is particularly significant in this context, as it can be used to nucleate chain reversal when incorporated into a peptide sequence consisting of L-α-amino acids.

Table 2: Research Findings on β-Hairpin Stabilization

| Peptide Sequence Feature | Effect on β-Hairpin Stability | Method of Analysis | Reference Principle |

| D-Pro-Gly Turn | Strong stabilization | NMR Spectroscopy | Standard β-turn mimic |

| Single β-amino acid in turn region | Promotes turn formation | Circular Dichroism | Backbone modification |

| Hetero-chiral sequence (D-β-amino acid with L-α-amino acids) | Enhanced stability | NMR, Molecular Dynamics | Stereochemical control |

| Pentafluorophenylalanine in β-strand | Increased sheet propensity | Circular Dichroism | Fluorine effects |

This table summarizes key findings from research on peptide secondary structures that inform the expected behavior of pentafluoro-D-beta-homophenylalanine.

Foldamers are non-natural oligomers that mimic the structure-forming capabilities of peptides, proteins, and nucleic acids, adopting well-defined three-dimensional structures. nih.gov Because of their unnatural backbones, β-peptides are a cornerstone of foldamer science, capable of forming a diverse array of secondary structures beyond the typical helices and sheets. researchgate.net

By combining α- and β-amino acids, or by creating sequences of various β-amino acids, researchers can design novel folded architectures. The unique conformational properties of Boc-pentafluoro-D-beta-homophenylalanine, with its specific stereochemistry and bulky, electron-poor aromatic ring, make it an ideal building block for creating new foldameric structures. When incorporated into a peptide chain, it can introduce local conformational constraints that direct the global fold into predictable, non-natural topologies. These novel architectures can serve as scaffolds for presenting functional groups in precise spatial arrangements, leading to applications in catalysis and molecular recognition.

Stereochemical Impact on Peptide Folding and Topology

Stereochemistry is a fundamental determinant of peptide secondary structure. The use of D-amino acids in peptides otherwise composed of L-amino acids (a concept known as hetero-chirality) can have a dramatic impact on folding and stability.

Preclinical Research on Biological Activities and Mechanistic Aspects of Boc Pentafluoro D Beta Homophenylalanine Containing Constructs

Evaluation of Proteolytic Stability of Modified Peptides

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The unique structure of Boc-pentafluoro-D-beta-homophenylalanine provides a robust solution to this challenge by fundamentally altering the peptide backbone and side chain in ways that hinder enzymatic recognition and cleavage.

Peptidases and proteases exhibit high substrate specificity, primarily recognizing and cleaving peptide bonds between L-alpha-amino acids. The incorporation of Boc-pentafluoro-D-beta-homophenylalanine into a peptide sequence introduces two structural deviations that confer exceptional resistance to these enzymes.

D-Configuration: Natural proteases are stereospecific for L-amino acids. The presence of a D-amino acid disrupts the required stereochemistry for enzyme binding, effectively preventing cleavage at or near the modification site. mdpi.com

β-Amino Acid Backbone: The insertion of an additional carbon atom into the amino acid backbone (homologation) shifts the amide bond, creating a β-peptide structure. This altered spacing is not recognized by the active sites of common peptidases such as trypsin, chymotrypsin, and elastase, which are tailored to the alpha-peptide bond linkage. nih.gov Studies have consistently shown that peptides composed entirely or partially of β-amino acids are highly resilient to proteolysis. nih.gov

The combination of both the D-configuration and the β-peptide backbone makes constructs containing this amino acid exceptionally stable against a wide array of peptidases.

Steric Hindrance: The bulky and rigid fluorinated ring can sterically shield adjacent peptide bonds from enzymatic attack.

Electronic Effects: The strong electron-withdrawing nature of fluorine atoms can make the molecule less susceptible to oxidative metabolism by enzymes such as cytochrome P450s.

Studies on antimicrobial peptides have shown that fluorination can significantly improve proteolytic resistance. nih.govresearchgate.net Therefore, peptides modified with Boc-pentafluoro-D-beta-homophenylalanine are expected to exhibit a significantly prolonged half-life in plasma and other biological matrices.

Table 1: Predicted Relative Proteolytic Stability of Modified Peptides

| Peptide Modification | Key Structural Features | Predicted Proteolytic Stability |

|---|---|---|

| Contains L-Phenylalanine | Natural L-alpha-amino acid | Low |

| Contains D-Phenylalanine | D-alpha-amino acid | Moderate-High |

| Contains L-β-homophenylalanine | L-beta-amino acid | High |

| Contains D-β-homophenylalanine | D-beta-amino acid | Very High |

| Contains Pentafluoro-D-β-homophenylalanine | D-beta-amino acid + Pentafluorination | Exceptionally High |

Influence of Fluorine Substitution on Peptide-Target Interactions

The substitution of hydrogen with fluorine, particularly on an aromatic ring, induces profound changes in the molecule's electronic properties with only a minor increase in steric bulk. The five fluorine atoms on the phenyl ring of Boc-pentafluoro-D-beta-homophenylalanine dramatically alter its non-covalent interaction potential, which can be harnessed to fine-tune a peptide's binding to its biological target.

The pentafluorophenyl side chain possesses a significantly different electronic character compared to the native phenyl side chain of phenylalanine. The cloud of π-electrons in a normal benzene (B151609) ring is electron-rich, allowing it to participate in favorable cation-π and π-π stacking interactions. In contrast, the powerful electron-withdrawing effect of five fluorine atoms inverts the ring's quadrupole moment, making the face of the ring electron-deficient. researchgate.net

This electronic reversal has significant consequences for receptor binding:

Cation-π Interactions: Favorable interactions with cationic residues (like Lysine, Arginine) are lost or become repulsive.

Aromatic Interactions: Interactions with electron-rich aromatic residues (like Tryptophan) can be enhanced.

Polar Interactions: The C-F bond can act as a hydrogen bond acceptor and can form favorable dipole-dipole interactions.

The impact of these changes is highly context-dependent. Depending on the specific amino acid residues in the target receptor's binding pocket, incorporation of a pentafluorophenyl group can either increase or decrease binding affinity. For instance, studies incorporating fluorinated phenylalanines into the PvuII endonuclease showed that the position of a single fluorine atom could switch the enzyme's activity from higher to lower than the native version, highlighting the subtlety of these effects. nih.gov This makes the residue a powerful tool for probing and optimizing peptide-receptor interactions. nih.gov

Aromatic residues are frequently found at the interface of protein-protein interactions, where they contribute to binding energy through hydrophobic and electrostatic contacts. biorxiv.org The ability to systematically tune the electronic nature of a phenylalanine side chain via fluorination provides a precise method for studying and modulating these interactions. nih.gov

By replacing a standard phenylalanine with Boc-pentafluoro-D-beta-homophenylalanine at a PPI interface, researchers can:

Probe the Nature of Aromatic Interactions: If a PPI is weakened or disrupted, it suggests the original interaction was dependent on the electron-rich nature of the phenylalanine ring (e.g., a cation-π interaction).

Engineer Novel Interactions: The electron-deficient pentafluorophenyl ring can be used to form favorable new interactions with electron-rich pockets on the target protein, potentially increasing the affinity and specificity of the interaction.

Enhance Hydrophobicity: Fluorination increases the hydrophobicity of the side chain, which can strengthen interactions driven by the hydrophobic effect.

Table 2: Altered Interaction Properties of the Pentafluorophenyl Side Chain

| Interaction Type | Standard Phenylalanine Ring (Electron-Rich) | Pentafluorophenyl Ring (Electron-Deficient) |

|---|---|---|

| Cation-π (with Lys, Arg) | Favorable | Unfavorable/Repulsive |

| π-π Stacking (with Trp, Tyr) | Favorable | Potentially Enhanced (Orthogonal Stacking) |

| Hydrophobic Interactions | Moderate | Strong |

| Hydrogen Bonding | Weak (π-system as acceptor) | Moderate (Fluorine as acceptor) |

Investigation of Biological Activities in In Vitro and Ex Vivo Models

Given its unique structural properties, Boc-pentafluoro-D-beta-homophenylalanine is an attractive component for designing peptide-based enzyme inhibitors or receptor modulators. A prominent area of investigation for β-homophenylalanine derivatives is the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). chemicalbook.com

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which play a crucial role in regulating blood glucose. nih.govwikipedia.org Inhibitors of DPP-4 are an established class of oral medications for type 2 diabetes. drugs.com Research has shown that β-homophenylalanine-based structures are effective scaffolds for DPP-4 inhibitors. nih.govnih.gov

Crucially, structure-activity relationship (SAR) studies have demonstrated that fluorination of the phenyl ring is critical for high potency. One study found that introducing fluorine atoms at the 2, 4, and 5 positions of a β-homophenylalanine derivative resulted in a potent DPP-4 inhibitor with an IC₅₀ value of 119 nM. doi.org This strongly suggests that constructs containing the even more heavily fluorinated Boc-pentafluoro-D-beta-homophenylalanine would be prime candidates for investigation as DPP-4 inhibitors.

In Vitro Models: The primary in vitro model for this line of research would be a DPP-4 enzyme inhibition assay. In this assay, the peptide construct would be incubated with purified DPP-4 enzyme and a synthetic substrate. The ability of the peptide to inhibit the enzyme from cleaving the substrate would be measured, allowing for the determination of its potency (e.g., IC₅₀ value).

Ex Vivo Models: To confirm activity in a more complex biological environment, the peptide would be tested in ex vivo models using human plasma or serum. These fluids contain endogenous DPP-4, and such experiments can validate the inhibitor's potency and stability in a physiological matrix.

Table 3: Example In Vitro Activity of Fluorinated β-homophenylalanine-Based DPP-4 Inhibitors

| Compound (Phenyl Ring Substitution) | DPP-4 Inhibitory Potency (IC₅₀, nM) | Reference |

|---|---|---|

| Unsubstituted | 2900 | doi.org |

| 2-Fluoro | 1400 | doi.org |

| 2,5-Difluoro | 270 | doi.org |

| 2,4,5-Trifluoro | 119 | doi.org |

Data adapted from Xu et al., Bioorg Med Chem Lett., 2004.

Antimicrobial Properties of Peptide Derivatives

The incorporation of Boc-pentafluoro-D-beta-homophenylalanine into peptide sequences is a strategic approach to developing new antimicrobial peptides (AMPs). While direct studies on peptides containing this specific compound are emerging, the rationale is based on established principles of AMP activity. AMPs typically function through interactions with microbial cell membranes. nih.govgoogle.com The introduction of the highly hydrophobic and electron-withdrawing pentafluorophenyl group can significantly enhance these interactions.

Research has shown that aromatic residues, such as phenylalanine, can act as anchors, facilitating peptide binding to and disruption of the bacterial membrane. nih.gov The augmented hydrophobicity of the pentafluorinated ring is expected to strengthen this anchoring effect, potentially leading to more potent antimicrobial activity. Furthermore, the stability of the carbon-fluorine bond increases the peptide's resistance to proteolytic degradation, a common limitation of natural peptide-based therapeutics. google.combeilstein-journals.org Peptides rich in arginine and tryptophan have shown promise, and the addition of a stable, hydrophobic residue like pentafluoro-D-beta-homophenylalanine could enhance their efficacy. frontiersin.org

Table 1: Potential Effects of Pentafluorination on Antimicrobial Peptide Characteristics

| Characteristic | Standard Phenylalanine | Pentafluoro-D-beta-homophenylalanine | Rationale for Change |

|---|---|---|---|

| Hydrophobicity | High | Very High | Fluorine atoms increase lipophilicity, enhancing membrane interaction. nih.gov |

| Membrane Anchoring | Effective | Potentially Enhanced | Increased hydrophobicity strengthens the anchor effect on lipid bilayers. nih.gov |

| Proteolytic Stability | Moderate | High | C-F bond is stronger than C-H, resisting enzymatic degradation. beilstein-journals.org |

| Antimicrobial Potency | Varies | Potentially Increased | Improved membrane disruption and stability can lead to lower MIC values. |

Enzymatic Inhibition Studies

The unique electronic properties of the pentafluorophenyl group make Boc-pentafluoro-D-beta-homophenylalanine an attractive building block for designing potent enzyme inhibitors. beilstein-journals.orgnih.gov The strong electron-withdrawing nature of the fluorine atoms can alter the acidity of nearby protons and influence non-covalent interactions within an enzyme's active site, such as π-π stacking and quadrupole interactions.

This principle is exemplified in existing drugs; for instance, fluorinated phenylalanine derivatives are key components in dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin, used in diabetes treatment. nih.gov Research on angiotensin-converting enzyme (ACE) inhibitory peptides has also shown that specific amino acid residues at the C-terminus contribute significantly to binding and inhibition. mdpi.com By substituting natural amino acids with Boc-pentafluoro-D-beta-homophenylalanine, researchers can systematically probe these interactions to develop inhibitors with greater potency and selectivity. sciopen.com Its incorporation can lead to tighter binding in the enzyme's active site, resulting in lower inhibition constants (IC₅₀).

Exploration of Bioactive Molecule Design

The rational design of bioactive molecules is a cornerstone of modern drug discovery. nih.gov Boc-pentafluoro-D-beta-homophenylalanine serves as a valuable tool in this process, allowing for the fine-tuning of a molecule's pharmacological properties. mdpi.com Its inclusion can modulate lipophilicity, conformation, and metabolic stability. beilstein-journals.orgnih.gov

In the design of peptidomimetics, this compound can be used to create specific secondary structures or to stabilize reverse turns, which are often crucial for biological activity. mdpi.com The bulky, rigid nature of the pentafluorophenyl group can impose conformational constraints on the peptide backbone, locking it into a bioactive shape that fits a specific biological target, such as a receptor or enzyme. researchgate.net This approach is critical for transforming a lead peptide into a drug candidate with improved bioavailability and efficacy. mdpi.com

Mechanistic Insights into Biological Action

Understanding how these modified peptides exert their effects at a molecular level is crucial for their optimization. Research has focused on membrane interactions and detailed structure-activity relationships.

Membrane Interaction Studies

For antimicrobial and cell-penetrating peptides, the primary mechanism of action involves crossing or disrupting the cell membrane. mdpi.comfrontiersin.org The incorporation of pentafluorophenylalanine is hypothesized to significantly influence this process. The high hydrophobicity of the residue can drive the peptide's insertion into the lipid bilayer. rsc.org Studies on model membranes show that peptides can alter membrane properties, and the presence of a highly fluorinated anchor could localize this disruption, leading to pore formation or membrane dissolution at lower peptide concentrations. nih.govmdpi.com Biophysical techniques are employed to study how these peptides orient themselves within the membrane and how they affect lipid packing and membrane integrity. nih.gov

Structure-Activity Relationship (SAR) Derivation

Structure-activity relationship (SAR) studies are fundamental to optimizing peptide-based drugs. nih.gov By systematically replacing amino acids with Boc-pentafluoro-D-beta-homophenylalanine and its analogs, researchers can deduce the importance of hydrophobicity, electronic effects, and steric bulk at specific positions. researchgate.netrsc.org For example, an alanine (B10760859) scan can be complemented with a pentafluorophenylalanine scan to distinguish between the need for a simple hydrophobic side chain (alanine) versus a more complex aromatic and electronically modified one. rsc.org These studies provide a detailed map of the pharmacophore, guiding the design of next-generation compounds with enhanced activity and selectivity. nih.gov

Applications as Biological Probes and Imaging Agents

The presence of five fluorine atoms makes Boc-pentafluoro-D-beta-homophenylalanine an excellent component for developing biological probes and imaging agents. nih.govnih.gov The fluorine-19 (¹⁹F) isotope is a powerful nucleus for nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI) because it has a high gyromagnetic ratio and 100% natural abundance, with no natural background signal in biological systems.

Peptides containing this amino acid can be used as ¹⁹F NMR/MRI probes to study protein-protein interactions or to track the peptide's location and concentration in vivo. beilstein-journals.orgnih.gov Furthermore, by replacing one of the fluorine atoms with a radioactive ¹⁸F isotope, these peptides can be converted into positron emission tomography (PET) tracers. nih.gov This allows for highly sensitive, non-invasive imaging of biological processes, such as tracking tumor-targeting peptides or monitoring the delivery of a therapeutic agent. researchgate.net

Table 2: Applications in Imaging and Probing

| Technique | Application | Role of Pentafluorophenylalanine |

|---|---|---|

| ¹⁹F NMR/MRI | Tracking peptide localization; studying conformational changes. | Provides a strong, background-free signal for detection. nih.gov |

| PET Imaging | Non-invasive in vivo imaging of biological targets (e.g., tumors). | Can be radiolabeled with ¹⁸F to create a PET tracer. beilstein-journals.org |

| Fluorescent Probes | Monitoring molecular recognition events in live cells. | Can be attached to fluorophores; the peptide moiety provides targeting specificity. nih.govresearchgate.net |

Utilization of ¹⁹F NMR for Conformational and Binding Studies

The incorporation of fluorine atoms into biomolecules provides a powerful tool for investigation by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is particularly advantageous due to the high sensitivity of the fluorine nucleus and the absence of endogenous fluorine signals in most biological systems. The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electrostatic and van der Waals environment, making it an ideal non-invasive probe for studying molecular structure, conformation, and interactions. nih.gov

In constructs containing Boc-pentafluoro-D-beta-homophenylalanine, the five fluorine atoms on the phenyl ring serve as sensitive reporters. When such a construct binds to a target protein or undergoes a conformational change, the local environment of the pentafluorophenyl group is altered. This alteration results in detectable changes in the ¹⁹F NMR spectrum, such as shifts in resonance frequencies or changes in line widths. beilstein-journals.org These spectral changes can be monitored to understand the dynamics of the interaction. For instance, in protein-observed fluorine NMR (PrOF NMR) experiments, binding events can be readily tracked using simple one-dimensional techniques. beilstein-journals.org By titrating a ligand and observing the corresponding changes in the ¹⁹F chemical shifts of the labeled protein, one can determine thermodynamic equilibrium binding constants (Kd). beilstein-journals.org

Furthermore, advanced NMR techniques like ¹⁹F-¹⁹F Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between different fluorine atoms or between fluorine atoms and protons, providing detailed structural information about the binding pocket or the conformational state of the molecule. nih.govresearchgate.net This method allows for the characterization of conformational heterogeneity and exchange dynamics in both ligand-free and ligand-bound states. nih.govresearchgate.net

Below is a table summarizing the applications of ¹⁹F NMR in studying these constructs:

| NMR Parameter Change | Inferred Information | Application Example |

| Chemical Shift Perturbation | Alteration in the local electronic environment | Detecting ligand binding to a protein; Characterizing conformational changes. beilstein-journals.org |

| Line Broadening | Change in molecular tumbling rate or chemical exchange | Assessing binding affinity; Studying the flexibility of a binding cavity. nih.govresearchgate.net |

| NOESY Cross-Peaks | Through-space proximity (<5 Å) to other nuclei | Determining the 3D structure of the binding site; Identifying interacting residues. nih.gov |

| Relaxation Data | Molecular motion and dynamics | Probing the dynamics of the fluoro-tagged side chain within a larger molecule. |

Development of Fluoro-Tagged Biomolecules

Boc-pentafluoro-D-beta-homophenylalanine is a key building block for the creation of fluoro-tagged biomolecules. chemimpex.com The "Boc" (tert-butyloxycarbonyl) group is a standard protecting group used in solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids into a defined peptide sequence. nih.gov By using Boc-pentafluoro-D-beta-homophenylalanine as one of the amino acid precursors, the pentafluorophenyl moiety can be precisely incorporated at a specific position within a peptide chain.

Self-Assembly and Nanostructure Formation

Design of Self-Assembling Peptide Systems

Peptides containing aromatic residues, particularly diphenylalanine and its derivatives, are well-known for their ability to self-assemble into highly ordered nanostructures. cnr.itresearchgate.net The design of these systems hinges on controlling the non-covalent interactions that drive the assembly process, such as hydrogen bonding, hydrophobic interactions, and aromatic stacking.

The inclusion of Boc-pentafluoro-D-beta-homophenylalanine in a peptide sequence provides several handles for controlling self-assembly.

The Boc Group: This bulky, hydrophobic group can disrupt the typical hydrogen-bonding networks formed by the peptide backbone's N-termini, altering the packing arrangement and potentially leading to different morphologies compared to its unprotected counterpart. researchgate.net

The Pentafluorophenyl Ring: This group significantly increases the hydrophobicity of the side chain, promoting aggregation in aqueous environments. Furthermore, the electron-poor nature of the perfluorinated ring can lead to strong, specific stacking interactions with other aromatic groups (both fluorinated and non-fluorinated).

By strategically placing this amino acid within a peptide sequence, researchers can direct the formation of specific nanostructures. The final morphology of the aggregates—whether they form spheres, nanofibers, nanotubes, or plates—is highly dependent on both the peptide's primary sequence and external conditions like solvent composition and pH. cnr.itrsc.org For example, changing the acetonitrile (B52724) concentration in water has been shown to drive the formation of different morphologies for Boc-protected diphenylalanine. cnr.it

The following table outlines key design elements and their influence on the self-assembly process.

| Design Element | Structural Feature | Impact on Self-Assembly | Resulting Structures |

| Amino Acid Sequence | Boc-pentafluoro-D-beta-homophenylalanine | Introduces hydrophobicity, specific stacking interactions, and steric bulk. | Influences packing and morphology. |

| Protecting Groups | N-terminal Boc group | Disrupts N-terminal hydrogen bonding, modifies hydrophobicity. researchgate.net | Can alter fiber rigidity and curvature. researchgate.net |

| Backbone Structure | Beta-amino acid residue | Changes peptide backbone conformation and side-chain presentation. rsc.org | Leads to distinct nanofibers compared to alpha-peptides. rsc.org |

| External Conditions | Solvent composition, pH | Modulates the balance of hydrophobic and electrostatic interactions. cnr.it | Can transform nanofibers into spheres or drive formation of different crystalline phases. cnr.itrsc.org |

Formation of Bioactive Nanomaterials

Bioactive nanomaterials are materials at the nanoscale that can interact with biological systems to elicit a specific response. nih.gov The self-assembled nanostructures formed from peptides containing Boc-pentafluoro-D-beta-homophenylalanine are prime candidates for the development of such materials. These structures present a well-defined architecture and surface chemistry that can be tailored to interact with proteins, cells, or tissues. nih.gov

The resulting nanomaterials can serve as scaffolds for tissue engineering, where their nanoscale features can mimic the extracellular matrix and provide an ideal interface for cell attachment and growth. rsc.org For example, dendritic assemblies formed from the co-assembly of peptides and carbon nanotubes have been proposed for applications in neuronal interfacing. rsc.org Moreover, the intrinsic properties of the assembled structures can be harnessed; certain peptide-based nanomaterials have demonstrated piezoelectric properties, generating electrical signals in response to mechanical stress, which could be used for developing advanced sensors or for cellular stimulation. rsc.org By conjugating specific ligands or active molecules to the peptide building blocks before assembly, it is possible to create multifunctional nanomaterials for applications like targeted drug delivery or as nanoinhibitors that can modulate cellular signaling pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-pentafluoro-D-beta-homophenylalanine to achieve high enantiomeric purity, and what analytical methods validate this?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Boc-protection strategies to minimize racemization. Fluorination is typically performed using electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions. Enantiomeric purity is validated via chiral HPLC coupled with circular dichroism (CD) spectroscopy. For fluorinated analogs, NMR is critical to confirm substitution patterns, while X-ray crystallography resolves stereochemical ambiguities .

Q. How do fluorine substituents influence the compound’s solubility and stability during purification?

- Methodological Answer : Pentafluorination increases hydrophobicity, requiring reversed-phase chromatography (C18 columns) with acetonitrile/water gradients for purification. Stability is pH-sensitive; avoid prolonged exposure to basic conditions (>pH 9) to prevent deprotection. Store lyophilized samples at -20°C in anhydrous environments, as moisture accelerates degradation .

Q. Which spectroscopic techniques are most reliable for characterizing Boc-pentafluoro-D-beta-homophenylalanine, and how should data interpretation adjust for fluorine effects?

- Methodological Answer :

- NMR : NMR signals are deshielded due to fluorine’s electronegativity. Use NMR to confirm fluorination sites (δ -110 to -125 ppm for aryl-F).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions, but fluorine’s isotopic pattern (e.g., at 100% abundance) simplifies fragmentation analysis.

- X-ray Crystallography : Resolves conformational preferences of the beta-homo backbone, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on the conformational flexibility of Boc-pentafluoro-D-beta-homophenylalanine?

- Methodological Answer :

- Step 1 : Perform molecular dynamics (MD) simulations in explicit solvent to model flexibility, comparing torsional angles with X-ray/NMR-derived structures.

- Step 2 : Use density functional theory (DFT) to calculate energy barriers for rotational isomers.

- Step 3 : Validate discrepancies via variable-temperature NMR to detect dynamic equilibria. Document force field limitations in modeling fluorine’s steric effects .

Q. What experimental designs evaluate the metabolic stability of Boc-pentafluoro-D-beta-homophenylalanine in preclinical models, and how do structural analogs inform these studies?

- Methodological Answer :

- In Vitro : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS. Compare with non-fluorinated analogs to assess fluorine’s impact on cytochrome P450 interactions.

- In Vivo : Administer radiolabeled compound (e.g., ) to track metabolites in plasma and excreta. Use β-homophenylalanine derivatives (e.g., from ) as controls to isolate backbone vs. fluorine contributions .

Q. How can stereochemical impurities in Boc-pentafluoro-D-beta-homophenylalanine affect biological activity, and what strategies minimize this in SAR studies?

- Methodological Answer :

- Risk : Even 1% D/L contamination can skew receptor-binding assays (e.g., GPCR targets).

- Mitigation :

- Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for preparative separation.

- Incorporate enzymatic resolution (e.g., lipases) for large-scale purification.

- Validate purity via Mosher ester analysis or Marfey’s reagent derivatization .

Data Analysis and Interpretation

Q. What statistical frameworks address variability in bioactivity data for Boc-pentafluoro-D-beta-homophenylalanine across cell-based assays?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability (e.g., fluorination efficiency, cell passage number). Use Bayesian hierarchical modeling to pool data from multiple assays, weighting by precision (e.g., IC confidence intervals). Normalize responses to internal controls (e.g., housekeeping genes) to reduce noise .

Q. How do researchers differentiate fluorine’s electronic vs. steric contributions to the compound’s binding affinity in target proteins?

- Methodological Answer :

- Electronic Effects : Compare binding affinities of pentafluoro vs. penta-chloro analogs using isothermal titration calorimetry (ITC).

- Steric Effects : Synthesize analogs with bulkier substituents (e.g., -CF) and analyze via X-ray co-crystallography.

- Computational : Perform quantum mechanical (QM) calculations to partition interaction energies (e.g., electrostatic vs. van der Waals) .

Ethical and Practical Considerations

Q. What ethical guidelines govern the use of Boc-pentafluoro-D-beta-homophenylalanine in animal studies, particularly regarding fluorine’s environmental persistence?

- Methodological Answer : Follow OECD Guidelines 203 (acute toxicity) and 453 (carcinogenicity) for in vivo testing. Implement waste protocols for fluorinated compounds, including charcoal filtration for lab effluents. Partner with environmental chemists to assess bioaccumulation potential via logP and half-life studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.